

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

molecular weight and formula

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Compound of Interest

Compound Name: 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

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An In-depth Technical Guide to 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

This technical guide provides a comprehensive overview of **1-Bromo-3-(difluoromethoxy)-5-fluorobenzene**, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its physicochemical properties, a proven synthetic protocol, and key analytical data.

Core Compound Data

The fundamental properties of **1-Bromo-3-(difluoromethoxy)-5-fluorobenzene** are summarized below, providing a clear reference for quantitative information.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ BrF ₃ O	[1]
Molecular Weight	241.01 g/mol	[1]
CAS Number	433939-28-7	[1]

Synthesis Protocol

A detailed experimental methodology for the synthesis of **1-Bromo-3-(difluoromethoxy)-5-fluorobenzene** has been documented, starting from 3-bromo-5-fluorophenol.

Reaction Scheme:

The synthesis involves the difluoromethylation of 3-bromo-5-fluorophenol using chlorodifluoromethane in a basic medium.

Experimental Procedure:[\[1\]](#)

- A mixture of 3-bromo-5-fluorophenol (6.1 g, 31.0 mmol) and chlorodifluoromethane (13.0 g, 150.0 mmol) is prepared in isopropanol (100 mL) and 30% potassium hydroxide (80 mL).
- The mixture is heated in a sealed flask for 18 hours at a temperature of 80-85°C.
- After heating, the reaction mixture is cooled to room temperature, and the organic and aqueous layers are separated.
- The organic layer is concentrated in vacuo, yielding a colorless oil.
- The aqueous layer is subjected to extraction with diethyl ether (3 x 30 mL).
- The crude oil and the combined organic extracts are washed with 2N sodium hydroxide (3 x 30 mL) and water (3 x 30 mL).
- The resulting organic solution is dried over sodium sulfate (Na_2SO_4), filtered through a small silica gel plug, and concentrated in vacuo.
- This procedure affords the title compound (6.1 g, 79% yield) as a colorless oil, which can be used without further purification.

Analytical Characterization

The structure of the synthesized compound can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

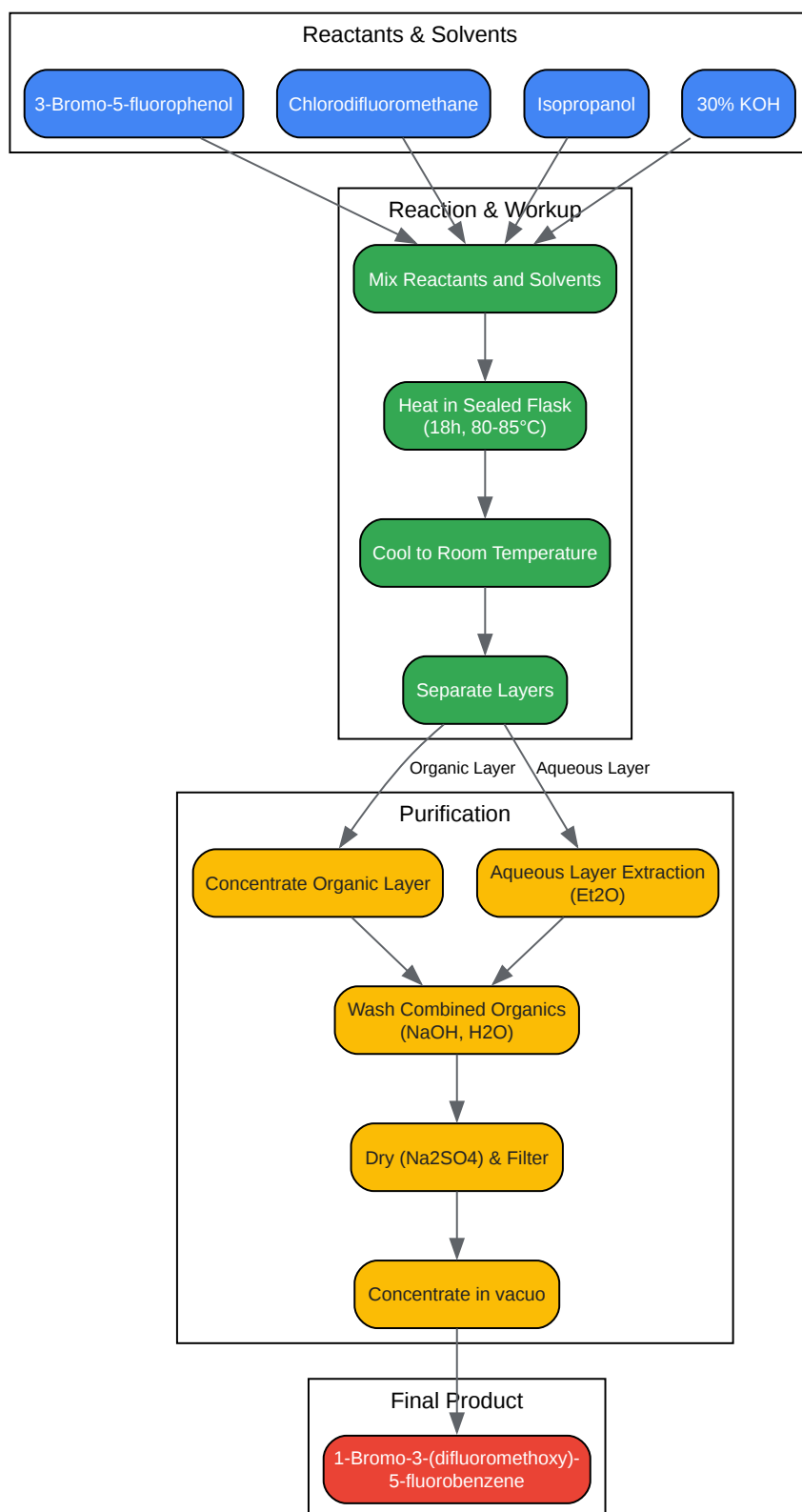
^1H NMR Data:[\[1\]](#)

- Solvent: CDCl_3
- Frequency: 300 MHz

- Chemical Shifts (δ):
 - 7.11-7.14 (m, 2H)
 - 6.84 (dt, $J=9$ Hz, $J=2$ Hz, 1H)
 - 6.50 (t, $J_{H-F}=72$ Hz, 1H)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **1-Bromo-3-(difluoromethoxy)-5-fluorobenzene**.



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Caption: Synthesis workflow for **1-Bromo-3-(difluoromethoxy)-5-fluorobenzene**.

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References

- 1. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
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